2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide
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Overview
Description
2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group attached to the acetamide moiety and a 4-chlorophenyl group attached to a methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-chlorophenyl)-2-methylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-methoxyphenyl)acetamide
Uniqueness
2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide is unique due to the presence of the 2-methylpropyl chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,8-15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELHXORAJJXEDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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